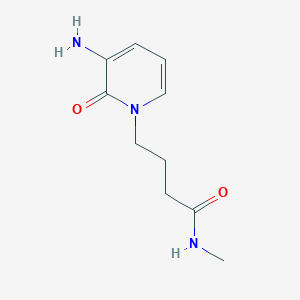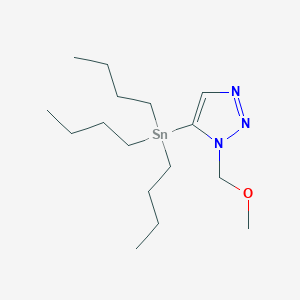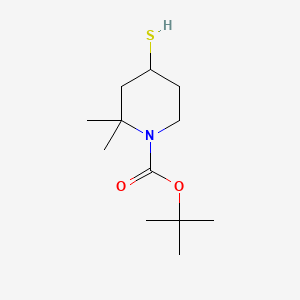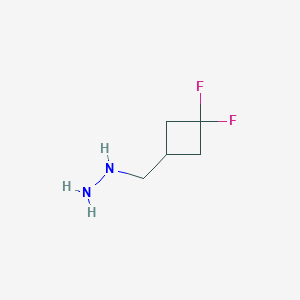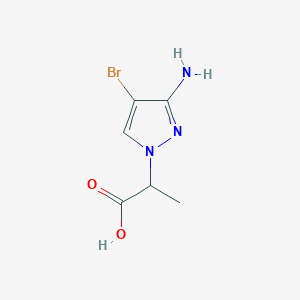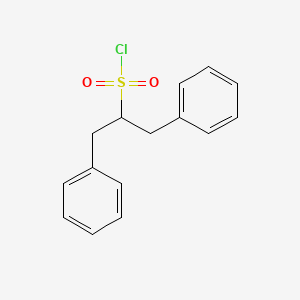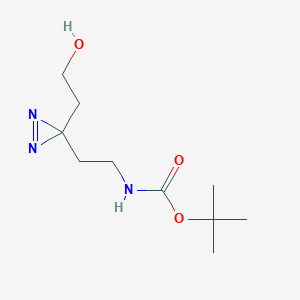
tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate: is a chemical compound that features a diazirine ring, which is known for its utility in photoaffinity labeling. This compound is often used in biochemical research to study protein interactions and molecular binding sites due to its ability to form covalent bonds with target molecules upon activation by ultraviolet light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves multiple steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazirine-forming reagent under controlled conditions.
Introduction of the hydroxyethyl group: This step involves the reaction of the diazirine intermediate with an appropriate hydroxyethylating agent.
Carbamate formation: The final step involves the reaction of the hydroxyethyl diazirine intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow microreactor systems to ensure precise control over reaction conditions and to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like halides or alkoxides.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in photoaffinity labeling to study molecular interactions.
- Acts as a probe in the identification of binding sites on proteins.
Biology:
- Helps in mapping protein-protein interactions.
- Used in studying enzyme-substrate interactions.
Medicine:
- Potential applications in drug discovery and development.
- Used in the identification of drug targets.
Industry:
- Utilized in the development of biochemical assays.
- Plays a role in the synthesis of complex organic molecules.
Mecanismo De Acción
The compound exerts its effects primarily through the diazirine ring, which can be activated by ultraviolet light to form a highly reactive carbene intermediate. This intermediate can then form covalent bonds with nearby molecules, allowing for the identification and study of molecular interactions. The hydroxyethyl group enhances the solubility of the compound, facilitating its use in aqueous environments.
Comparación Con Compuestos Similares
- tert-Butyl (3-(2-hydroxyethyl)benzyl)carbamate
- tert-Butyl ethyl(2-hydroxyethyl)carbamate
- tert-Butyl (2-hydroxyethyl)(methyl)carbamate
Uniqueness:
- The presence of the diazirine ring in tert-butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate makes it particularly useful for photoaffinity labeling, a feature not commonly found in similar compounds.
- The combination of the hydroxyethyl group and the diazirine ring provides a unique balance of reactivity and solubility, enhancing its utility in various research applications.
Propiedades
Fórmula molecular |
C10H19N3O3 |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[3-(2-hydroxyethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)11-6-4-10(5-7-14)12-13-10/h14H,4-7H2,1-3H3,(H,11,15) |
Clave InChI |
MLOPTIPGJTUQOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1(N=N1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


